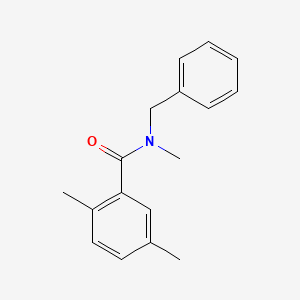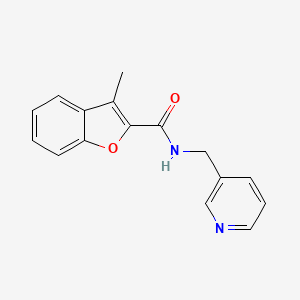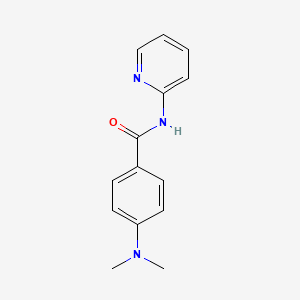![molecular formula C18H19NOS B5809838 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPTP belongs to the class of thioamide compounds and has been studied for its ability to interact with certain proteins in the human body. In
Mécanisme D'action
The mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly the histone deacetylase enzyme. This inhibition can lead to changes in gene expression, which can affect various cellular processes. This compound has also been shown to interact with other proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes. This compound has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling this compound and ensure that it is used in a safe and controlled manner.
Orientations Futures
There are several potential future directions for research on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer. Researchers may also investigate the potential of this compound as a tool for epigenetic research, as it has been shown to interact with the histone deacetylase enzyme. Additionally, further studies may investigate the potential of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This compound has been shown to interact with certain proteins in the human body and has been studied for its potential anticancer properties. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for use in scientific research. While this compound has several advantages for use in lab experiments, researchers must also be aware of its potential limitations and take precautions when handling the compound. Future research may investigate the potential of this compound in the development of new drugs and as a tool for epigenetic research.
Méthodes De Synthèse
The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form 1-{[4-(benzyloxy)phenyl]carbonothioyl}thiosemicarbazide. This intermediate is then reacted with pyrrolidine to yield the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to interact with certain proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c21-18(19-12-4-5-13-19)16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULTBOGDLMZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
